C12H21ClN2O
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Overview
Description
. This compound is a member of the acetamide family and is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a cyclohexyl group. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide typically involves the reaction of cyclopropylamine with cyclohexanone to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chloro group may be replaced by an oxygen-containing group.
Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
- 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide
- N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea
- Chloroxylenol
Comparison: Compared to other similar compounds, 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide is unique due to its specific structural features, such as the presence of both cyclopropyl and cyclohexyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(1-adamantyl)-2-aminoacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCQWGZGDTDAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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